rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound with a unique structure that includes a quinoline ring fused with a cyclopentane ring
Preparation Methods
The synthesis of rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of substituted anilines, acetone, and benzaldehyde in a one-pot, solvent-free, microwave-assisted reaction. This method utilizes alumina impregnated with hydrochloric acid as a catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoline ring. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a scaffold for the development of various derivatives with potential biological activities.
Biology: The compound has been studied for its inhibitory effects on enzymes such as alkaline phosphatases.
Industry: Used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) by binding to their active sites . This inhibition can disrupt normal enzyme function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to rac-(3aR,4S,9bS)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid include:
- (3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
- (3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
These compounds share a similar quinoline-cyclopentane structure but differ in their substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m0/s1 |
InChI Key |
WRJCENKZISEXPF-PTOFAABTSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=CC=CC=C23)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O |
Origin of Product |
United States |
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